![molecular formula C28H29N3O5S B14182878 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine CAS No. 912356-42-4](/img/structure/B14182878.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is a synthetic peptide compound that features a triphenylmethyl (trityl) group The trityl group is often used in organic synthesis as a protective group for various functional groups such as thiols, amines, and alcohols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The trityl group is introduced to protect the thiol group during the synthesis. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale-up. This may involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be reductively cleaved using reagents such as lithium in naphthalene.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium in naphthalene or other strong reducing agents.
Substitution: Various nucleophiles can be used to replace the trityl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups replacing the trityl group.
Wissenschaftliche Forschungsanwendungen
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Bioconjugation: The trityl group can be used to protect functional groups during bioconjugation reactions.
Drug Development: Potential use in the development of peptide-based therapeutics.
Chemical Biology: Used in studies involving protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine largely depends on its use as a synthetic intermediate. The trityl group protects functional groups during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with biological targets, such as enzymes or receptors, depending on its sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is unique due to its specific sequence and the presence of the trityl-protected sulfanyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
912356-42-4 |
|---|---|
Molekularformel |
C28H29N3O5S |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H29N3O5S/c1-20(27(36)30-17-24(32)29-18-26(34)35)31-25(33)19-37-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20H,17-19H2,1H3,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t20-/m0/s1 |
InChI-Schlüssel |
ORKBMGRRKBKGIH-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



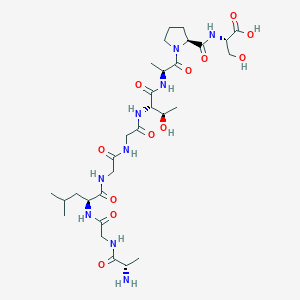
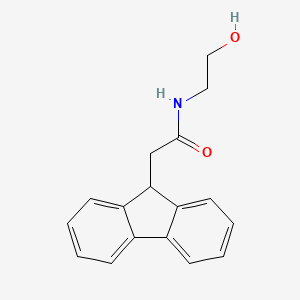
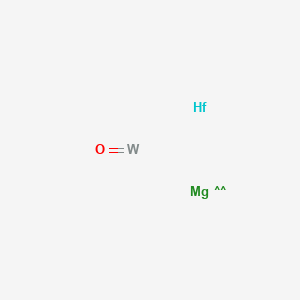
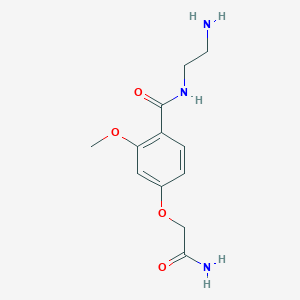
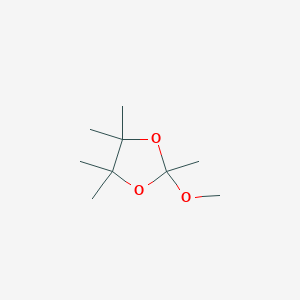
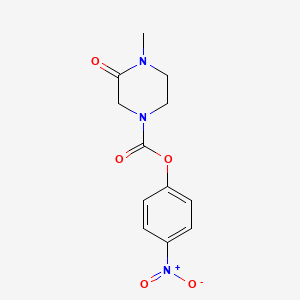
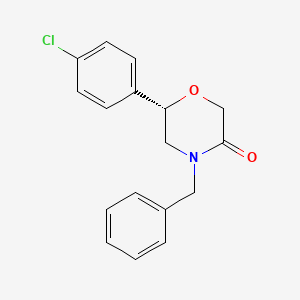
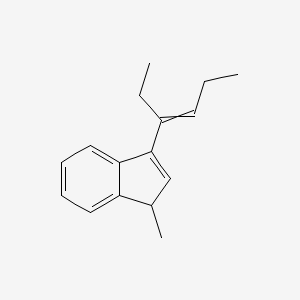
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
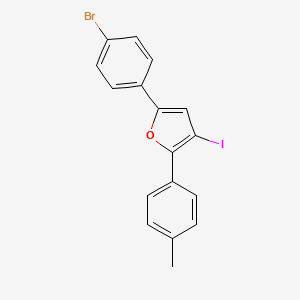
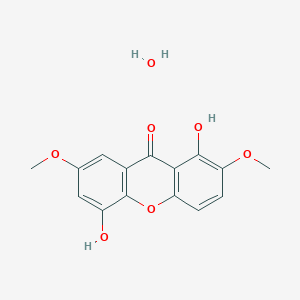
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
